Methyl 2-(4-(4-chlorobut-1-yn-1-yl)phenyl)-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-(4-chlorobut-1-yn-1-yl)phenyl)-2-methylpropanoate is an organic compound characterized by its unique structure, which includes a chlorinated butynyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(4-chlorobut-1-yn-1-yl)phenyl)-2-methylpropanoate typically involves the reaction of 4-chlorobut-1-yne with a phenyl derivative under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction and achieve the desired product. Detailed reaction conditions, such as temperature, pressure, and reaction time, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters and purification techniques is essential to ensure high-quality production .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(4-(4-chlorobut-1-yn-1-yl)phenyl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of reduced products with different functional groups.
Substitution: The chlorinated butynyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of new compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4-(4-chlorobut-1-yn-1-yl)phenyl)-2-methylpropanoate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-(4-(4-chlorobut-1-yn-1-yl)phenyl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-chlorobut-1-yn-1-yl)-2-methyl-1-(2-methylbutoxy)benzene
- 1-(4-chlorobut-1-yn-1-yl)-3-(chloromethyl)-2-methylbenzene
- 1-(4-chlorobut-1-yn-1-yl)-2-(chloromethyl)benzene
Uniqueness
Methyl 2-(4-(4-chlorobut-1-yn-1-yl)phenyl)-2-methylpropanoate is unique due to its specific structural features, such as the presence of a chlorinated butynyl group and a methylpropanoate moiety
Eigenschaften
Molekularformel |
C15H17ClO2 |
---|---|
Molekulargewicht |
264.74 g/mol |
IUPAC-Name |
methyl 2-[4-(4-chlorobut-1-ynyl)phenyl]-2-methylpropanoate |
InChI |
InChI=1S/C15H17ClO2/c1-15(2,14(17)18-3)13-9-7-12(8-10-13)6-4-5-11-16/h7-10H,5,11H2,1-3H3 |
InChI-Schlüssel |
XBLMDSZBNUQWAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)C#CCCCl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.